![molecular formula C16H14N2O6 B12801089 1-Nitrohydroxyphenyl-N-benzoylalanine CAS No. 59921-69-6](/img/structure/B12801089.png)
1-Nitrohydroxyphenyl-N-benzoylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrohydroxyphenyl-N-benzoylalanine is an organic compound belonging to the class of tyrosine and derivatives. It is characterized by the presence of a nitro group, a hydroxy group, and a benzoyl group attached to the alanine backbone. This compound is not naturally occurring and is typically synthesized for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-nitrohydroxyphenyl-N-benzoylalanine involves multiple steps, starting with the nitration of hydroxyphenylalanine to introduce the nitro group. This is followed by the benzoylation of the amino group to form the final compound. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrohydroxyphenyl-N-benzoylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nitrohydroxyphenyl-N-benzoylalanine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-nitrohydroxyphenyl-N-benzoylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Similar Compounds:
Tyrosine: A naturally occurring amino acid with a similar structure but lacking the nitro and benzoyl groups.
Nitrotyrosine: A derivative of tyrosine with a nitro group, but without the benzoyl group.
Benzoylalanine: An alanine derivative with a benzoyl group but lacking the nitro and hydroxy groups.
Uniqueness: this compound is unique due to the combination of nitro, hydroxy, and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
59921-69-6 | |
Molekularformel |
C16H14N2O6 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
(2S)-2-benzamido-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H14N2O6/c19-14-7-6-10(9-13(14)18(23)24)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,19H,8H2,(H,17,20)(H,21,22)/t12-/m0/s1 |
InChI-Schlüssel |
CYNAPIVXKRLDER-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.